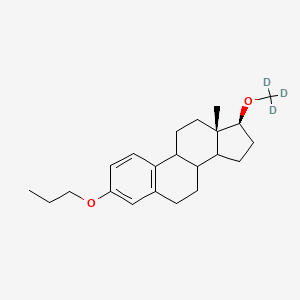

Promestriene D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Promestriene D3, also known as 3-Propoxy-17 β -methoxy-1,3,5 (10)-estratriene, is a synthetic estrogen analog of estradiol. It is primarily used in topical formulations to treat symptoms of vaginal atrophy and urogenital disorders caused by estrogen deprivation. This compound has been shown to significantly improve symptoms such as tissue thinning, vaginal dryness, soreness, painful intercourse, and urinary incontinence .

准备方法

Synthetic Routes and Reaction Conditions

Promestriene D3 is synthesized through a series of chemical reactions starting from estradiolThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and chromatography to obtain the pure compound. The final product is then formulated into topical creams or other dosage forms for clinical use .

化学反应分析

Types of Reactions

Promestriene D3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Substitution reactions involve the replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties and applications .

科学研究应用

Promestriene D3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of synthetic estrogens and their interactions with other chemicals.

Biology: Investigated for its effects on cellular processes and gene expression related to estrogen signaling.

Medicine: Applied in the treatment of vaginal atrophy and other estrogen-deficiency conditions. It is also studied for its potential use in hormone replacement therapy.

Industry: Utilized in the formulation of pharmaceutical products and topical creams for clinical use

作用机制

Promestriene D3 exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell proliferation, differentiation, and maintenance of tissue integrity. The pathways involved in its mechanism of action include the estrogen receptor signaling pathway and downstream effectors such as kinases and transcription factors .

相似化合物的比较

Similar Compounds

Estradiol: The natural estrogen hormone with similar effects but different pharmacokinetics.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Diethylstilbestrol: A synthetic nonsteroidal estrogen with historical use in hormone therapy

Uniqueness of Promestriene D3

This compound is unique in its minimal systemic absorption and localized effect, making it suitable for topical applications with reduced risk of systemic estrogenic effects. This property is particularly beneficial for patients with estrogen-sensitive conditions, such as certain cancers, where systemic estrogen exposure is undesirable .

生物活性

Promestriene D3, a synthetic estrogen analog, is primarily recognized for its role in treating various gynecological conditions, particularly those associated with estrogen deficiency. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant clinical findings.

Promestriene (chemical formula: C22H32O2) is a derivative of estradiol, designed to exert estrogenic effects while minimizing systemic absorption. Its mechanism involves binding to estrogen receptors (ERs), particularly ERα and ERβ , which mediate various physiological responses. The binding of Promestriene to these receptors activates transcriptional activity related to gene expression involved in cellular proliferation and differentiation .

Key Features:

- Molecular Weight: 330.49 g/mol

- Estrogen Receptor Binding: Primarily targets ERα and ERβ, influencing gene expression related to reproductive health and cellular signaling pathways .

Therapeutic Applications

Promestriene has been evaluated for several clinical applications, particularly in treating vaginal atrophy and other estrogen-deficient conditions. Below are some notable therapeutic uses:

- Vaginal Atrophy Treatment: Promestriene is used in topical formulations to alleviate symptoms associated with vaginal atrophy in postmenopausal women. Clinical trials have shown significant improvements in vaginal health indicators such as pH levels and maturation index of epithelial cells .

- Hypospadias Prevention: Research indicates potential benefits in preventing hypospadias, a congenital condition affecting male genitalia development, when administered during pregnancy .

Clinical Case Studies and Findings

Several clinical studies have assessed the efficacy and safety of Promestriene in various contexts:

Biological Activity Insights

- Cell Proliferation and Gene Expression:

- Neuroprotective Effects:

- Inflammatory Response Modulation:

Safety Profile and Considerations

While Promestriene demonstrates beneficial effects in treating estrogen deficiency-related conditions, potential risks must be considered:

属性

IUPAC Name |

(13S,17S)-13-methyl-3-propoxy-17-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18?,19?,20?,21-,22-/m0/s1/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWKNLFTJBHTSD-QXUNDURPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)OCCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。